1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide
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Overview
Description
1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide is a complex organometallic compound featuring a nickel center coordinated to a bis(imino) ligand. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide typically involves the reaction of 1,2-diphenylethane-1,2-diamine with 3-chloro-2-methylphenyl isocyanate, followed by the addition of nickel(II) bromide. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reactions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of nickel(III) or nickel(IV) species.
Reduction: Reduction reactions can lead to the formation of nickel(I) or nickel(0) species.
Substitution: Substitution reactions at the nickel center are common, where ligands can be replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various ligands, such as phosphines and amines, can be used to substitute the existing ligands.
Major Products Formed:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(I) or nickel(0) complexes.
Substitution: Various nickel-ligand complexes depending on the substituting ligand.
Scientific Research Applications
Chemistry: The compound is used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: It has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: The compound is utilized in the production of fine chemicals and materials due to its catalytic properties.
Mechanism of Action
The mechanism by which 1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide exerts its effects involves its ability to coordinate to various substrates, facilitating reactions such as oxidative addition, reductive elimination, and ligand exchange. The molecular targets and pathways involved are often related to the electronic properties of the nickel center and the ligand environment.
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane-nickel(II) complexes
Bis(imino)pyridine-nickel(II) complexes
Bis(phosphine)nickel(II) complexes
Uniqueness: 1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties compared to other nickel complexes. This uniqueness allows for specific reactivity patterns and applications in catalysis and material science.
Properties
IUPAC Name |
N,N'-bis(3-chloro-2-methylphenyl)-1,2-diphenylethane-1,2-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2.2BrH.Ni/c1-19-23(29)15-9-17-25(19)31-27(21-11-5-3-6-12-21)28(22-13-7-4-8-14-22)32-26-18-10-16-24(30)20(26)2;;;/h3-18H,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSRTUCOIJCHMH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C(C2=CC=CC=C2)C(=NC3=C(C(=CC=C3)Cl)C)C4=CC=CC=C4.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Br2Cl2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333958 |
Source
|
Record name | 1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541517-33-3 |
Source
|
Record name | 1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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